molecular formula C23H27N3O2 B2739306 1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 848743-20-4

1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2739306
CAS No.: 848743-20-4
M. Wt: 377.488
InChI Key: BLGRRMHEDBEFPP-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a 1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl moiety at position 2. The 4-methoxyphenyl substituent may modulate electronic effects and steric bulk, impacting receptor binding or catalytic activity .

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-16(2)12-13-25-21-7-5-4-6-20(21)24-23(25)17-14-22(27)26(15-17)18-8-10-19(28-3)11-9-18/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGRRMHEDBEFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions:

    Cyclization: The final step involves the cyclization to form the pyrrolidin-2-one ring, which can be achieved through intramolecular cyclization reactions under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Benzimidazole-Pyrrolidinone Derivatives

describes benzimidazole-pyrrolidinone hybrids, such as 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12). Key differences include:

  • Substituents : Compound 12 has a methylphenyl group and a hydrazide side chain, whereas the target compound features a 4-methoxyphenyl and benzodiazolyl group.
  • Physical Properties : Compound 12 has a higher melting point (194–195°C) compared to analogs with pyrazolyl substituents (e.g., compound 13: 138–139°C), suggesting that electron-withdrawing groups like benzodiazolyl in the target compound may lower melting points due to reduced crystallinity .
  • Synthetic Yield : The target compound’s synthesis may align with yields of 53–67% observed for similar benzimidazole derivatives, depending on the reactivity of the 3-methylbutyl chain .

Arylpiperazine-Pyrrolidinone Derivatives

highlights pyrrolidin-2-one derivatives with arylpiperazine moieties, such as 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) . Key distinctions include:

  • Bioactivity: Compound 7 exhibits high alpha1-adrenoceptor affinity (pKi = 7.13), while the target compound’s benzodiazolyl group may favor interactions with different receptor subtypes, such as GABAA or kinase targets.

Pyridin-2-One Derivatives

discusses pyridin-2-one derivatives like 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile , which showed 79.05% antioxidant activity. Comparatively:

  • Synthetic Routes: Cyclization reactions with aldehydes (e.g., 4-methoxybenzaldehyde) are common in both pyridinone and pyrrolidinone syntheses, but the target compound’s benzodiazolyl group may require specialized coupling conditions .

Imidazoline and Triazole Derivatives

and describe compounds with imidazoline (e.g., 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20)) and triazole cores. Notable contrasts include:

  • Industrial Viability : Letrozole synthesis () achieved 70% yield using 4-fluorobenzonitrile, suggesting that the target compound’s 3-methylbutyl chain might lower yields due to steric hindrance .

Research Implications

  • Structural Optimization : The 3-methylbutyl chain in the target compound could be shortened to improve synthetic yields without compromising lipophilicity.
  • Biological Screening : Prioritize assays for GABAergic or kinase targets due to the benzodiazolyl group’s prevalence in CNS-active drugs.
  • Comparative ADMET : The methoxyphenyl group may reduce metabolic clearance compared to halogenated analogs, warranting pharmacokinetic studies .

Biological Activity

1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications based on recent studies.

Molecular Structure

The compound's structure can be broken down into several functional groups:

  • Pyrrolidine : A five-membered ring containing nitrogen.
  • Benzodiazole : A bicyclic structure known for its diverse biological activities.
  • Methoxyphenyl Group : Contributes to the compound's lipophilicity and biological interactions.

Chemical Formula

  • Molecular Formula : C19_{19}H24_{24}N2_{2}O1_{1}
  • Molecular Weight : 296.41 g/mol

Pharmacological Effects

Recent studies have highlighted several pharmacological effects of this compound:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential in mitigating oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
  • Neuroprotective Properties : Preliminary findings suggest that it may protect neuronal cells from apoptosis and oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : It is believed to influence key signaling pathways involved in inflammation and cell survival.
  • Interaction with Receptors : The compound may interact with various receptors, including those involved in neurotransmission and inflammation.

Study 1: Antioxidant Properties

In a controlled study, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent reduction in DPPH radicals, demonstrating its potential as an effective antioxidant agent.

Study 2: Anti-inflammatory Activity

A study assessed the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with the compound significantly reduced the expression of TNF-α and IL-6, highlighting its anti-inflammatory potential.

Comparative Analysis

Activity Compound Reference
Antioxidant1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)...
Anti-inflammatorySignificant reduction in TNF-α and IL-6
NeuroprotectiveProtection against oxidative stress

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